molecular formula C24H20N4O3 B14870353 N-(3-acetamidophenyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(3-acetamidophenyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B14870353
M. Wt: 412.4 g/mol
InChI Key: DFAKRCIQTOMCFT-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide: is a complex organic compound that features a combination of acetamide, naphthalene, and pyridazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Acetamide Intermediate: Starting with 3-nitroaniline, the nitro group is reduced to an amine, followed by acetylation to form 3-acetamidoaniline.

    Synthesis of the Pyridazinone Core: The pyridazinone core is synthesized by reacting hydrazine with a suitable diketone to form the pyridazinone ring.

    Coupling Reaction: The final step involves coupling the 3-acetamidoaniline with the pyridazinone derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalyst Optimization: Using catalysts to improve reaction efficiency.

    Process Scaling: Adapting the reaction conditions for large-scale production, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group in the pyridazinone ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-acetamidophenyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Material Science: Possible applications in the development of organic semiconductors or light-emitting materials.

    Biological Studies: Investigating its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetamidophenyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide: can be compared with other compounds containing acetamide, naphthalene, or pyridazinone moieties, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and physicochemical properties compared to similar compounds.

Properties

Molecular Formula

C24H20N4O3

Molecular Weight

412.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide

InChI

InChI=1S/C24H20N4O3/c1-16(29)25-18-8-5-9-19(14-18)26-23(30)15-28-24(31)13-12-22(27-28)21-11-4-7-17-6-2-3-10-20(17)21/h2-14H,15H2,1H3,(H,25,29)(H,26,30)

InChI Key

DFAKRCIQTOMCFT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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